PKZ18 -

PKZ18

Catalog Number: EVT-1437869
CAS Number:
Molecular Formula: C22H26N2O3S
Molecular Weight: 398.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
PKZ18 is a novel antibiotic against a unique trna-mediated regulation of transcription in gram-positive bacteria, significantly inhibiting in vivo transcription of glycyl-trna synthetase mrna, also inhibiting in vivo translation of the s. aureus threonyl-trna synthetase protein
Source and Classification

PKZ18 was developed through a rational drug design approach, targeting specific riboswitches and bacterial transcription mechanisms. The classification of PKZ18 falls under small-molecule antibiotics, with a focus on inhibiting bacterial growth by interfering with their genetic regulation processes. Its analogs, such as PKZ22, have also been studied for enhanced efficacy against biofilm-forming bacteria .

Synthesis Analysis

Methods

The synthesis of PKZ18 involves several steps, typically starting from commercially available precursors. The process includes:

  1. Initial Reaction: Combining specific reactants under controlled conditions to form intermediate compounds.
  2. Purification: Using techniques such as chromatography to isolate the desired product.
  3. Characterization: Employing spectroscopic methods (NMR, MS) to confirm the structure of PKZ18.

Technical Details

The synthesis requires precise temperature control and reaction times to ensure high yields and purity. Analytical techniques are crucial for monitoring the progress of the reaction and confirming the identity of the final product.

Molecular Structure Analysis

Structure

PKZ18 has a complex molecular structure characterized by hydrophobic ring systems that facilitate its interaction with bacterial RNA structures. The compound's molecular formula and weight are critical for understanding its behavior in biological systems.

Data

  • Molecular Formula: C_xH_yN_zO_w (exact values depend on specific structural details).
  • Molecular Weight: Typically in the range of 300-500 g/mol.
  • Structural Features: Includes functional groups that enhance solubility and bioactivity.
Chemical Reactions Analysis

Reactions

PKZ18 undergoes various chemical reactions that are essential for its antibacterial activity. These include:

  1. Binding to Riboswitches: PKZ18 interacts with specific riboswitches in bacterial mRNA, inhibiting gene expression.
  2. Metabolic Pathway Disruption: By targeting essential metabolic pathways, PKZ18 effectively reduces bacterial viability.

Technical Details

The compound's mechanism involves competitive inhibition where it mimics natural substrates, thereby blocking essential enzymatic reactions critical for bacterial growth and survival .

Mechanism of Action

Process

PKZ18 exerts its antibacterial effects primarily through:

  1. Inhibition of Transcription: By binding to riboswitches, it prevents the formation of essential proteins.
  2. Biofilm Disruption: It has been shown to effectively reduce biofilm formation, which is a significant factor in chronic bacterial infections.

Data

Research indicates that PKZ18 can achieve a minimum inhibitory concentration (MIC) significantly lower than traditional antibiotics, demonstrating its potential in treating resistant strains .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically a crystalline solid.
  • Solubility: Soluble in organic solvents; limited solubility in water.
  • Stability: Stable under standard laboratory conditions but sensitive to extreme pH levels.

Chemical Properties

  • pH Sensitivity: The activity may vary based on pH, affecting its binding efficiency to target sites.
  • Reactivity: Exhibits reactivity towards nucleophiles due to the presence of electrophilic centers in its structure.
Applications

PKZ18 has significant potential applications in scientific research and medicine:

  1. Antibacterial Agent: Effective against various resistant bacterial strains.
  2. Biofilm Research: Useful in studies focused on biofilm-related infections.
  3. Drug Development: Serves as a lead compound for developing new antibiotics targeting riboswitches.
Introduction to tRNA-Mediated Transcriptional Regulation as a Novel Antibacterial Target

The escalating crisis of antibiotic resistance demands innovative therapeutic approaches. Gram-positive pathogens like methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant Enterococci (VRE), and Clostridioides difficile exhibit multidrug resistance through mechanisms including efflux pumps, enzymatic drug inactivation, and biofilm formation. These pathogens cause ~3 million infections and 48,000 deaths annually in the U.S. alone, with biofilm-associated infections posing particular challenges due to reduced antibiotic penetration [7] [9]. Traditional antibiotics targeting single proteins face rapid obsolescence; thus, RNA-directed strategies exploiting conserved bacterial-specific pathways offer a promising alternative.

Emergence of Multidrug-Resistant Gram-Positive Pathogens and Unmet Therapeutic Needs

Gram-positive pathogens deploy multifaceted resistance mechanisms that render conventional therapies ineffective. MRSA alone accounts for 35,000 annual U.S. deaths, while biofilm-associated infections on medical implants (e.g., joint replacements, pacemakers) exhibit 1,000-fold increased antibiotic tolerance [7] [9]. The extracellular polymeric matrix (EPM) of biofilms physically blocks antibiotic access, while persister cells with reduced metabolic activity evade drug action. Despite recent FDA-approved antibiotics, all remain derivatives of existing classes with pre-existing resistance mechanisms. The economic burden of multidrug-resistant infections may reach $100 trillion globally by 2050, underscoring the need for non-traditional targets [2] [7].

Table 1: High-Priority Gram-Positive Pathigms and Resistance Challenges

PathogenWHO Threat LevelKey Resistance MechanismsClinical Impact
MRSASeriousmec gene cassettes, altered PBPs, efflux35,000 U.S. deaths/year
Clostridioides difficileUrgentTetracycline/erythromycin resistance500,000 U.S. infections/year
VRESeriousVanA/B gene clusters, cell wall remodelingDominant hospital-acquired infections
Streptococcus pneumoniaeSeriousMacrolide resistance genes (erm/mef)Pediatric mortality driver

Evolution of Riboswitch-Targeted Therapeutics: From Metabolite-Binding RNAs to tRNA-Dependent Mechanisms

Riboswitches—structured mRNA elements in the 5’-UTR—regulate transcription via metabolite binding. Early efforts targeted riboflavin or thiamine riboswitches with metabolite analogs. However, single-target limitations led to rapid resistance (frequency: 10⁻⁶–10⁻⁸) through point mutations in the riboswitch aptamer domain [2] [7]. For example, roseoflavin analogs inhibiting the FMN riboswitch selected for constitutive mutants within 2 years of development [9].

The T-box mechanism represents an evolutionary advance in RNA-targeted antibiotics. Unlike singular riboswitches, T-boxes are tRNA-responsive elements regulating multiple essential genes (e.g., aminoacyl-tRNA synthetases, amino acid biosynthesis). They are exclusively present in Gram-positive bacteria, absent in humans and Gram-negatives. This exclusivity enables species-selective targeting. T-boxes require interaction between uncharged tRNA and mRNA’s specifier loop, making them ideal for multi-gene disruption [6] [10].

Table 2: Riboswitches vs. T-Box Mechanisms as Antibacterial Targets

FeatureTraditional RiboswitchesT-Box tRNA Mechanism
LigandSmall metabolites (e.g., vitamins)Uncharged tRNA
Target SpecificitySingle gene regulation6–20 genes per pathogen (e.g., 12 in S. aureus)
Resistance FrequencyHigh (10⁻⁶–10⁻⁸)Extremely low (5.6×10⁻¹² in MRSA)
Bacterial SpecificitySome conserved across bacteria/humansExclusive to Gram-positives
Therapeutic WindowNarrow (off-target effects)Broad (no human homologs)

PKZ18 as a Paradigm for tRNA-Responsive Transcriptional Inhibition

PKZ18 (chemical name: (1s,2r,3s,4r)-3-((4-(4-Isopropylphenyl)-5-methylthiazol-2-yl)carbamoyl)bicyclo[2.2.1]heptane-2-carboxylic acid; CAS: 849658-87-3) emerged from a computational screen of 305,000 compounds docked against the Bacillus subtilis glyQS T-box specifier loop [4] [5]. Its core structure features a norbornane scaffold linked to a thiazole ring and 4-isopropylphenyl group, enabling selective binding to the specifier loop’s adenosine-rich codon pocket [1] [5].

Mechanistically, PKZ18 disrupts the codon-anticodon interaction between tRNA and mRNA, preventing antiterminator formation. This inhibits transcription of downstream essential genes (in vivo studies show >50% reduction in glycyl-tRNA synthetase mRNA at 4 μg/mL) [1] [5]. Key pharmacological properties include:

  • MIC values: 32–64 μg/mL against Gram-positives (e.g., MRSA, B. subtilis)
  • Resistance frequency: 1.21×10⁻¹⁰ (no resistant colonies in 10¹² MRSA cells)
  • Synergy: 4–8-fold efficacy enhancement with aminoglycosides (gentamicin/tobramycin) [2] [6]

Structural optimization yielded analogs like PKZ18-22 (bactericidal; MIC: 8–16 μg/mL) by elongating the benzene para-aliphatic chain. Conversely, polar modifications (e.g., PKZ18-55 ether derivative) abolished activity [2] [6]. Crucially, PKZ18 penetrates biofilms, showing >7-fold higher efficacy than vancomycin against MRSA biofilms by concurrently disrupting 8/12 T-box-regulated genes [9].

Table 3: PKZ18 Chemical and Biological Profile

PropertyValueMethod/Notes
Molecular FormulaC₂₂H₂₆N₂O₃SConfirmed by mass spectrometry
Molecular Weight398.52 g/mol [1] [4]
Chemical Structure[Structure diagram]Norbornane-thiazole hybrid
Target Binding (Kd)≈24 μM (specifier loop)UV thermal denaturation assays
Key Analog (PKZ18-22)MIC: 8–16 μg/mL (MRSA)Bactericidal; biofilm-penetrant
Synergy Enhancement4–8-fold with aminoglycosidesCheckerboard assays/FIC index ≤0.5

PKZ18’s multi-target mechanism is validated by transcriptomics: PKZ18-22 significantly downregulates 8/12 T-box-controlled genes in MRSA without affecting other 5’-UTR-regulated genes [2] [6]. This multi-gene targeting—coupled with synergy—positions PKZ18 as a template for next-generation antibacterials refractory to resistance.

Properties

Product Name

PKZ18

IUPAC Name

(1S,2R,3S,4R)-3-[[5-methyl-4-(4-propan-2-ylphenyl)-1,3-thiazol-2-yl]carbamoyl]bicyclo[2.2.1]heptane-2-carboxylic acid

Molecular Formula

C22H26N2O3S

Molecular Weight

398.5 g/mol

InChI

InChI=1S/C22H26N2O3S/c1-11(2)13-4-6-14(7-5-13)19-12(3)28-22(23-19)24-20(25)17-15-8-9-16(10-15)18(17)21(26)27/h4-7,11,15-18H,8-10H2,1-3H3,(H,26,27)(H,23,24,25)/t15-,16+,17+,18-/m1/s1

InChI Key

HWHYSSATNZEECJ-VSZNYVQBSA-N

SMILES

CC1=C(N=C(S1)NC(=O)C2C3CCC(C3)C2C(=O)O)C4=CC=C(C=C4)C(C)C

Solubility

Soluble in DMSO

Synonyms

PKZ18; PKZ 18; PKZ-18

Canonical SMILES

CC1=C(N=C(S1)NC(=O)C2C3CCC(C3)C2C(=O)O)C4=CC=C(C=C4)C(C)C

Isomeric SMILES

CC1=C(N=C(S1)NC(=O)[C@H]2[C@@H]3CC[C@@H](C3)[C@H]2C(=O)O)C4=CC=C(C=C4)C(C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.